molecular formula C7H6BrN3 B12822433 3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine

3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12822433
M. Wt: 212.05 g/mol
InChI Key: OINLKIIYWLTXPX-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system. The process involves multiple steps, including condensation and cyclization reactions, to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.

Scientific Research Applications

3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine include other pyrazolopyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and methyl groups at specific positions on the ring system differentiates it from other pyrazolopyridines and influences its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-6-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-2-6-5(3-9-4)7(8)11-10-6/h2-3H,1H3,(H,10,11)

InChI Key

OINLKIIYWLTXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C=N1)Br

Origin of Product

United States

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